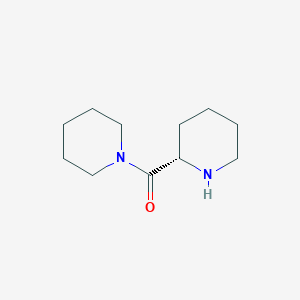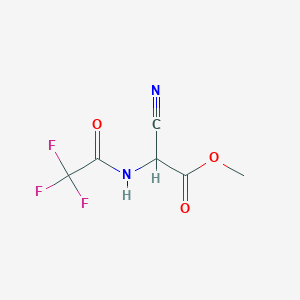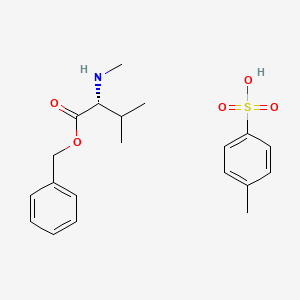
2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine is a chemical compound with the molecular formula C₁₇H₁₆N₄O. It is known for its unique structure, which includes a terpyridine core linked to an ethanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine typically involves the reaction of 2,6-dipyridin-2-ylpyridin-4-ol with an appropriate ethanamine derivative. One common method is the Steglich esterification reaction, which involves the use of a carboxylic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various molecular pathways. The specific molecular targets and pathways depend on the metal ion and the biological context .
Comparison with Similar Compounds
Similar Compounds
2,6-di(pyridin-2-yl)pyridin-4-ol: A precursor in the synthesis of 2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine.
(2,6-dipyridin-2-ylpyridin-4-yl)boronic acid: Another compound with a similar pyridine core structure.
Uniqueness
This compound is unique due to its ethanamine linkage, which provides additional functionalization possibilities. This makes it a versatile ligand in coordination chemistry and a valuable compound in various research applications .
Properties
CAS No. |
101003-70-7 |
|---|---|
Molecular Formula |
C17H16N4O |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-(2,6-dipyridin-2-ylpyridin-4-yl)oxyethanamine |
InChI |
InChI=1S/C17H16N4O/c18-7-10-22-13-11-16(14-5-1-3-8-19-14)21-17(12-13)15-6-2-4-9-20-15/h1-6,8-9,11-12H,7,10,18H2 |
InChI Key |
JVWPNIUUCDZIED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


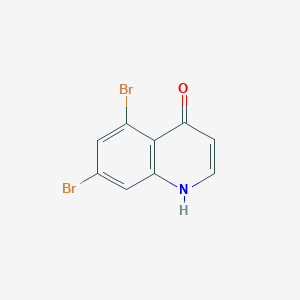
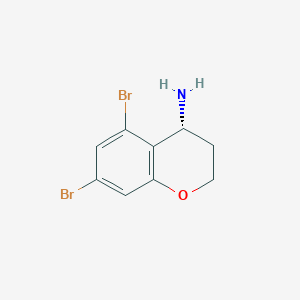
![2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13145853.png)



